molecular formula C19H14F4N2O2 B5612859 8-fluoro-N-{2-hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl}-2-quinolinecarboxamide

8-fluoro-N-{2-hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl}-2-quinolinecarboxamide

Cat. No. B5612859
M. Wt: 378.3 g/mol
InChI Key: BOHCDABVPNAJIL-UHFFFAOYSA-N
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Description

8-Fluoroquinolines are a class of compounds known for their wide range of applications, particularly in medicinal chemistry. They are characterized by a quinoline backbone with a fluorine atom at the 8-position, offering unique chemical and physical properties.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the condensation of specific carboxylic acid azides with amines or sulfonamides. For example, Gracheva et al. (1982) described the synthesis of a fluorescent quinoline derivative through the condensation of 8-(N-methyl-N-carbobenzoxy)aminomethylquinoline-5-carboxylic acid azide with N-(6-aminohexyl)-5-dimethylaminonaphthalenesulfonamide, followed by hydrogenolysis and reaction with propargyl bromide (Gracheva, Kovel'man, & Tochilkin, 1982).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Many trifluoromethyl-containing compounds have biological activity due to the unique properties of the fluorine atom and the trifluoromethyl group .

Future Directions

Trifluoromethyl-containing compounds are of significant interest in the pharmaceutical and agrochemical industries, and research into new applications and synthesis methods is ongoing . Future directions could include the development of more efficient synthesis methods or the exploration of new applications for these types of compounds.

properties

IUPAC Name

8-fluoro-N-[2-hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl]quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F4N2O2/c20-14-7-3-4-11-8-9-15(25-17(11)14)18(27)24-10-16(26)12-5-1-2-6-13(12)19(21,22)23/h1-9,16,26H,10H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHCDABVPNAJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CNC(=O)C2=NC3=C(C=CC=C3F)C=C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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